![molecular formula C7H5ClF3N B1415023 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine CAS No. 749256-90-4](/img/structure/B1415023.png)
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C7H5ClF3N . It is a derivative of pyridine, characterized by the presence of chloro, methyl, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its stability under standard conditions and is widely used in various chemical and industrial applications .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the presence of the trifluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. It may also interact with transcription factors, influencing gene expression. These interactions are mediated by the unique chemical structure of the compound, which allows it to form specific binding interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity. Toxic or adverse effects may be observed at high doses, including alterations in metabolic processes and cellular signaling pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These metabolic interactions are crucial for understanding the compound’s overall effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. These interactions can affect the compound’s localization and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine typically involves the chlorination of 4-methyl-6-(trifluoromethyl)pyridine. One common method includes the use of chlorine gas in the presence of a catalyst under controlled temperature conditions . Another approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in piperidine derivatives .
Scientific Research Applications
Agricultural Chemistry
Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its chlorinated and trifluoromethyl functionalities enhance the efficacy of these compounds, contributing to improved crop protection and yield.
Agrochemical | Functionality | Application |
---|---|---|
Glyphosate | Herbicide | Broad-spectrum weed control |
Imidacloprid | Insecticide | Targeting a variety of pests |
Case Study:
A study demonstrated that derivatives of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine exhibited significant herbicidal activity against specific weed species, suggesting its potential in developing new herbicides with lower environmental impact .
Pharmaceutical Development
Synthesis of Bioactive Compounds:
In pharmaceutical research, this compound is utilized to create new drug candidates targeting various biological pathways. Its unique structure allows for modifications that can lead to improved pharmacological properties.
Drug Candidate | Target Pathway | Therapeutic Area |
---|---|---|
Compound A | Enzyme inhibition | Cancer |
Compound B | Receptor modulation | Neurological disorders |
Case Study:
Research involving the synthesis of novel antifungal agents from this compound derivatives showed promising results in inhibiting fungal growth, indicating its potential in treating resistant fungal infections .
Material Science
Development of Advanced Materials:
The compound is also employed in the synthesis of advanced materials such as polymers and coatings. Its properties contribute to enhanced chemical resistance and durability.
Material Type | Application | Benefits |
---|---|---|
Coatings | Protective coatings | Improved weather resistance |
Polymers | High-performance materials | Enhanced mechanical properties |
Case Study:
A recent study highlighted the use of modified polymers containing this compound units, which exhibited superior thermal stability compared to conventional materials .
Fluorine Chemistry
Synthesis of Fluorinated Compounds:
The trifluoromethyl group in this compound is valuable for synthesizing fluorinated compounds with unique properties beneficial for various applications.
Fluorinated Compound | Properties | Applications |
---|---|---|
Compound C | High lipophilicity | Drug formulation |
Compound D | Enhanced stability | Agrochemical development |
Case Study:
Fluorinated derivatives synthesized from this compound have shown increased metabolic stability, making them suitable candidates for drug development and agrochemical applications .
Research and Development
Versatile Building Block:
In laboratory settings, this compound serves as a versatile building block for synthesizing new chemical entities. Researchers leverage its unique structure to explore novel synthetic pathways and develop innovative products.
Research Focus | Outcome |
---|---|
New synthetic methods | Higher yields |
Novel compounds | Diverse applications |
Case Study:
A comprehensive review on the use of this compound in synthetic organic chemistry revealed its effectiveness in producing complex molecules with high efficiency .
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chloro and methyl groups contribute to its reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Comparison: 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is unique due to the presence of both chloro and methyl groups, which provide distinct reactivity and stability compared to other trifluoromethylpyridine derivatives. The combination of these functional groups enhances its versatility in chemical synthesis and industrial applications .
Biological Activity
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a chlorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position. This unique substitution pattern influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that this compound derivatives demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it has been shown to act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine synthesis pathway. This inhibition can potentially be leveraged in developing antimalarial therapies .
Case Studies
- Antimalarial Activity : A study focused on optimizing related pyridine compounds demonstrated that modifications in the structure could enhance their efficacy against malaria parasites. The incorporation of trifluoromethyl groups was noted to improve the potency of these compounds against Plasmodium falciparum .
- Cytotoxicity Assessments : In vitro studies assessing cytotoxic effects revealed that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Binding : The trifluoromethyl group enhances lipophilicity, aiding in binding to active sites of enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : By inhibiting key enzymes like DHODH, the compound disrupts nucleotide synthesis, leading to impaired cellular proliferation in pathogens and cancer cells.
Data Tables
Properties
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVWTDOIYYSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651843 | |
Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749256-90-4 | |
Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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